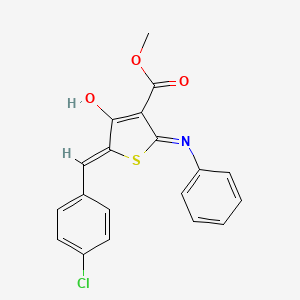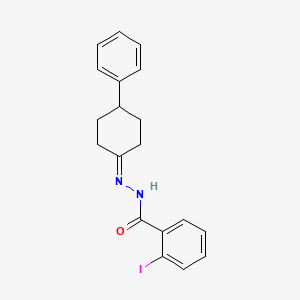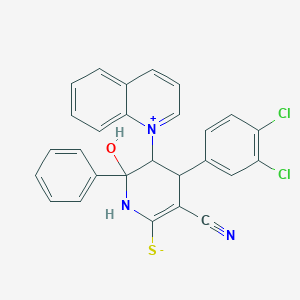
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide, also known as BCPA, is a synthetic compound that has been extensively studied for its potential use as a herbicide. It belongs to the family of phenoxyacetamide herbicides, which are widely used in agriculture to control the growth of weeds. BCPA has been shown to be effective against a broad range of weeds, making it a promising candidate for use in crop protection.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. This compound binds to the biotin carboxylase domain of ACC, preventing the binding of biotin and the subsequent carboxylation of acetyl-CoA. This leads to a depletion of malonyl-CoA, which is required for the biosynthesis of fatty acids. As a result, the growth and development of the target weeds is inhibited, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on plants. It inhibits the biosynthesis of fatty acids, leading to a depletion of membrane lipids and storage lipids. This can affect the membrane integrity and energy metabolism of the plants, leading to their death. This compound has also been shown to affect the expression of several genes involved in lipid metabolism and stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide has several advantages as a herbicide for lab experiments. It is effective against a broad range of weeds, making it a useful tool for studying weed control. It is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, this compound also has some limitations. It can be toxic to non-target organisms, including humans and animals, and care should be taken when handling it. In addition, its effectiveness can be affected by environmental factors, such as temperature and moisture.
Direcciones Futuras
There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide. One area of interest is the development of new derivatives of this compound that are more effective and selective against weeds. Another area of interest is the study of the environmental fate and transport of this compound, including its persistence in soil and potential for leaching into groundwater. Finally, there is a need for further research on the potential ecological impacts of this compound on non-target organisms, including both plants and animals.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide involves several steps, starting with the reaction of 2-bromo-4-chlorophenol with chloroacetyl chloride to form 2-bromo-4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 5-chloro-2-methoxyaniline to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide has been extensively studied for its potential use as a herbicide. It has been shown to be effective against a broad range of weeds, including both monocots and dicots. This compound works by inhibiting the biosynthesis of fatty acids, which are essential for the growth and development of plants. This leads to the death of the target weeds, while leaving the crop plants unharmed.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c1-21-14-5-3-10(18)7-12(14)19-15(20)8-22-13-4-2-9(17)6-11(13)16/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCPFRAGUZNYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B6116852.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[4-(2-oxo-1-imidazolidinyl)phenyl]acetamide](/img/structure/B6116870.png)

![2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6116877.png)
![4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6116878.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6116885.png)

![2-[1-(2-methylbenzyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116896.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6116939.png)

